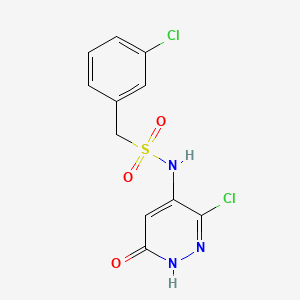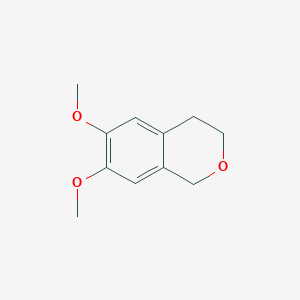![molecular formula C14H12Br2NO3PS B13684267 [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid: is a chemical compound with the molecular formula C14H12Br2NO3PS and a molecular weight of 465.1 g/mol . This compound is known for its unique structure, which includes a phenothiazine core substituted with bromine atoms at positions 3 and 7, an ethyl chain, and a phosphonic acid group. It is used in various scientific research applications, particularly in the field of organic electronics and photovoltaics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The bromination is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the 3 and 7 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated phenothiazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated phenothiazine derivatives, and various substituted phenothiazine compounds .
Wissenschaftliche Forschungsanwendungen
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid has several scientific research applications:
Organic Electronics: It is used as a hole transport layer in organic solar cells and perovskite solar cells, enhancing charge extraction and transport.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid involves its ability to form self-assembled monolayers on electrode surfaces. The bromine substituents form halogen bonds with perovskite materials, while the sulfur atoms in the phenothiazine core passivate Lewis acid defects. This results in improved charge extraction and transport, leading to enhanced device efficiency and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dibromo-10H-phenothiazine: A symmetrically brominated derivative of 10H-phenothiazine, known for its bioactivity and use in dye-sensitized solar cells.
Chlorpromazine: A phenothiazine derivative used in psychiatry for its antipsychotic properties.
Promethazine: Another phenothiazine derivative used as an antihistamine in allergy treatment.
Uniqueness
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid is unique due to its combination of a phenothiazine core with bromine substituents and a phosphonic acid group. This structure allows it to form self-assembled monolayers that are energetically well-aligned with perovskite active layer materials, minimizing energy loss and enhancing device performance .
Eigenschaften
Molekularformel |
C14H12Br2NO3PS |
|---|---|
Molekulargewicht |
465.1 g/mol |
IUPAC-Name |
2-(3,7-dibromophenothiazin-10-yl)ethylphosphonic acid |
InChI |
InChI=1S/C14H12Br2NO3PS/c15-9-1-3-11-13(7-9)22-14-8-10(16)2-4-12(14)17(11)5-6-21(18,19)20/h1-4,7-8H,5-6H2,(H2,18,19,20) |
InChI-Schlüssel |
BHVRNHGXRPILBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC3=C(N2CCP(=O)(O)O)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)



![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)






